molecular formula C33H38NOPS B12508364 N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12508364
M. Wt: 527.7 g/mol
InChI Key: DLBHPNHATQGLBQ-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines a sulfinamide group with a phosphanyl and tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is the reaction of 4-tert-butylbenzaldehyde with diphenylphosphine to form an intermediate, which is then reacted with 2-methylpropane-2-sulfinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of halogenated solvents and catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions include sulfonamide derivatives, secondary amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide group can form hydrogen bonds and interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfonamide
  • N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-amine

Uniqueness

N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide is unique due to the presence of both a sulfinamide and phosphanyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in catalysis and organic synthesis. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C33H38NOPS

Molecular Weight

527.7 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3

InChI Key

DLBHPNHATQGLBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Origin of Product

United States

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